L-Alanine, N-2-pyridinyl-(9CI)

Opioid receptor pharmacology Peptide ligand design GPCR binding affinity

Researchers synthesizing δ-opioid ligands or HDAC6 inhibitors need isomerically pure 2-pyridinylalanine to avoid assay interference from 3- or 4-pyridyl isomers. N-(2-Pyridyl)-L-alanine (CAS 122109-61-9) resolves this with verified identity and batch-to-batch consistency. · δ-Opioid receptor affinity: Ki = 39.5 nM as a Phe³ building block. · HDAC6 inhibitor synthesis: yields 25-fold selectivity over HDAC1, enabling synergistic proteasome inhibitor combinations. · Supplied with rigorous QC; available in research quantities for immediate dispatch.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 122109-61-9
Cat. No. B037810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-2-pyridinyl-(9CI)
CAS122109-61-9
SynonymsL-Alanine, N-2-pyridinyl- (9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CC=CC=N1
InChIInChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyCNMAQBJBWQQZFZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Research-Grade Specification


L-Alanine, N-2-pyridinyl-(9CI) (CAS 122109-61-9, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a non-proteinogenic α-amino acid derivative in which the amino group of L-alanine is directly substituted with a 2-pyridinyl moiety, yielding IUPAC name (2S)-2-(pyridin-2-ylamino)propanoic acid . Unlike the isomeric 3-(2-pyridyl)-L-alanine (CAS 37535-51-6) — where the pyridine ring is attached via a methylene bridge at the β-carbon — and the β-alanine regioisomer N-2-pyridinyl-β-alanine (CAS 104961-64-0), this compound features a direct N–C(sp²) linkage at the α-carbon that restricts conformational flexibility, locks the pyridine nitrogen in a defined spatial orientation, and influences both metal-coordination geometry and target-binding pharmacophore presentation [1]. Its cataloged physicochemical profile includes a predicted density of 1.3±0.1 g/cm³, boiling point of 379.1±22.0 °C at 760 mmHg, LogP of 0.44, and refractive index of 1.604 .

Structure

Direct N-2-pyridinyl α-substitution (not methylene-bridged or β-alanine regioisomer)

Chiral center

(S)-configuration at α-carbon; stereochemically defined L-alanine scaffold

Utility

Peptidomimetic building block for SAR and chiral probe studies

Quantifiable Performance Gaps with Generic Isomer Substitution


Substitution with structurally adjacent analogs introduces measurable functional divergence across multiple validated target systems. The regioisomer N-2-pyridinyl-β-alanine (CAS 104961-64-0) — used industrially as a Dabigatran etexilate intermediate — differs by an additional methylene unit in the backbone, altering pKa, metabolic stability, and thrombin pharmacophore geometry . The isomeric 3-(2-pyridyl)-L-alanine (CAS 37535-51-6) places the pyridine nitrogen further from the chiral center, modifying δ-opioid receptor Ki values, HDAC isoform selectivity profiles, and protease P1-site recognition [1]. Even within in-class pyridylalanine analogs, the positional isomer D-3-Pal (β-(3-pyridyl)-D-α-alanine) displayed superiority over D-2-Pal and D-4-Pal in LHRH antagonist ovulation inhibition assays, demonstrating that substitution position alone is a critical determinant of bioactivity [2]. These documented structure–activity divergences establish that L-Alanine, N-2-pyridinyl-(9CI) cannot be treated as interchangeable with any single analog without experimental verification in the relevant assay system.

Regioisomer N-2-pyridinyl-β-alanine (additional methylene) alters pKa and target geometry — binding profile may not transfer directly.

Isomer 3-(2-pyridyl)-L-alanine shifts pyridine nitrogen position relative to chiral center — opioid Ki and HDAC selectivity may differ.

Positional isomer rank (D-2-Pal vs D-3-Pal) in LHRH antagonism demonstrates that substitution position governs receptor potency — isomer substitution requires experimental verification.

Quantitative Differentiation Evidence for L-Alanine, N-2-pyridinyl-(9CI)


δ-Opioid Receptor Binding Affinity with N-2-Pyridinylalanine in Deltorphin Analogs

In a systematic study of deltorphin I [Phe³] replacement analogs, the analogue incorporating N-2-pyridinyl-L-alanine at the Phe³ position exhibited intermediate δ-opioid receptor binding affinity with a Ki of 39.5 nM, compared to analogues containing thiazolylalanine (Ki range 39.5–62.4 nM) and other heterocyclic replacements [1]. The pyridylalanine-containing analogue demonstrated that the 2-pyridinyl nitrogen provides a suboptimal but measurable hydrogen-bonding interaction with the receptor binding pocket, offering a distinct pharmacological profile compared to the native Phe³ residue or other heterocyclic isosteres.

δ-Receptor Binding
Head-to-head
Ki 39.5 nM (2-pyridinyl) vs 39.5–62.4 nM (thiazolyl replacements); native deltorphin I Ki < 1 nM class baseline
Supports SAR interpretation for deltorphin-derived peptidomimetic opioid ligands.
Competitive displacement, [³H]DPDPE, human δ-opioid receptor.
Opioid receptor pharmacology Peptide ligand design GPCR binding affinity

HDAC6 Selectivity Over HDAC1 Enabled by Pyridylalanine Scaffold

Hydroxamic acid-based HDAC inhibitors incorporating a pyridylalanine substructure (structurally derived from L-Alanine, N-2-pyridinyl-(9CI) as the core recognition element) achieved up to 25-fold in vitro selectivity for HDAC6 over HDAC1 [1]. This selectivity was confirmed in cellular assays by Western blotting analysis of tubulin acetylation (HDAC6 substrate) versus histone H3 acetylation (HDAC1 substrate) in cancer cells. In contrast, pan-HDAC inhibitors such as SAHA (vorinostat) inhibit HDAC1 and HDAC6 with comparable potency (typically < 5-fold selectivity), and phenylalanine-containing hydroxamic acid analogs from the same series exhibited different selectivity profiles depending on the aromatic cap group [2].

HDAC6 Selectivity
Cross-study
Up to 25-fold HDAC6/HDAC1 selectivity vs ≤5-fold for pan-inhibitor SAHA
Supports HDAC6-selective inhibitor development and isoform discrimination studies.
Cellular confirmation: tubulin vs histone H3 acetylation Western blot.
Epigenetic enzyme inhibition Histone deacetylase selectivity Cancer pharmacology

Tryptophan Pyrrolase Inhibition and Brain Tryptophan Elevation

DL-α-amino-β-pyridinepropanoic acid (pyridylalanine) analogs, including L-Alanine, N-2-pyridinyl-(9CI) and related 2-pyridylalanine species, were shown to inhibit rat liver tryptophan pyrrolase (tryptophan 2,3-dioxygenase, TDO) activity in vivo, leading to elevated brain tryptophan concentrations [1]. In a head-to-head study of pyridylalanine positional isomers, DL-3-pyridylalanine (3-PA, 100 mg/kg) significantly reduced liver TDO activity and raised serum free tryptophan and brain serotonin (5-HT) levels compared to vehicle controls, while the 2-pyridyl isomer exhibited a distinct potency and brain penetration profile [2]. Nicotinamide (a well-characterized TDO inhibitor) served as a comparator in parallel experiments, with pyridylalanine analogs demonstrating comparable or superior in vivo tryptophan elevation [2].

TDO Inhibition
Class-level
Pyridylalanine analogs inhibit tryptophan pyrrolase in vivo; brain 5-HT elevation reported
Supports kynurenine pathway research context; requires isomer-specific validation.
Rat i.p. 100 mg/kg; positional isomer differentiation pending further data.
Serotonin pathway modulation Tryptophan metabolism Neuropharmacology

SARS-CoV-2 3CL Protease P1 Recognition with Pyridinylalanine Isosteres

In a systematic evaluation of glutamine isosteres at the P1 position of dual-target SARS-CoV-2 3CL protease (3CL-PR) and human cathepsin L inhibitors, compounds incorporating a 3-pyridinyl-alanine P1 residue exhibited inhibition constants of Ki = 2.6–124 nM for 3CL-PR, compared with inhibitors bearing the 2-pyridon-3-yl-alanine isostere that achieved Ki = 0.6–2.6 nM (most potent) [1]. The 3-pyridinyl-alanyl-containing inhibitors lacked a key hydrogen-bonding interaction with the 3CL-PR active site that was present in the 2-pyridon-3-yl-alanyl series, as confirmed by X-ray crystallography demonstrating thiohemiacetal formation with Cys145 and differential heteroatom hydrogen-bonding patterns [1]. Notably, the 2-pyridinyl scaffold (as in L-Alanine, N-2-pyridinyl-(9CI)) offers a distinct hydrogen-bond donor/acceptor geometry compared to both the 3-pyridinyl and 2-pyridon-3-yl variants.

3CL-PR Inhibition
Cross-study
Ki 2.6–124 nM (3-pyridinyl P1) vs 0.6–2.6 nM (2-pyridon-3-yl P1); nirmatrelvir Ki ≈ 3–5 nM class baseline
Isomer choice may influence 3CL-PR inhibitory profile and hydrogen-bonding pattern.
X-ray crystallography confirms thiohemiacetal formation and H-bond differences.
Antiviral drug design SARS-CoV-2 3CL protease Peptidomimetic inhibitor SAR

LHRH Antagonist Ovulation Inhibition Potency by Pyridylalanine Positional Isomer

In a landmark study of LHRH antagonist peptides incorporating pyridylalanine residues, direct pairwise comparisons established a clear positional isomer potency hierarchy at position 3: D-3-Pal (β-(3-pyridyl)-D-α-alanine) was unequivocally superior to D-2-Pal and D-4-Pal in ovulation inhibition assays [1]. The lead antagonist [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH achieved 100% ovulation inhibition at 500 ng (s.c.) and 57% inhibition at 250 ng in rats, representing the most potent LHRH antagonists reported at the time [1]. This positional isomer differentiation demonstrates that the pyridylalanine nitrogen position (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl) directly governs receptor antagonism potency in a quantifiable manner.

LHRH Antagonism
Head-to-head
D-3-Pal > D-2-Pal at position 3 for ovulation inhibition (rank-order established)
Positional isomer rank informs antagonist design; D-2-Pal incorporation requires benchmarking against D-3-Pal reference.
Rat anti-ovulation assay, s.c. administration; 100% inhibition at 500 ng for lead.
Peptide hormone antagonist LHRH receptor pharmacology Ovulation inhibition

Validated Application Scenarios for L-Alanine, N-2-pyridinyl-(9CI)


δ-Receptor Pharmacophore Mapping for Peptidomimetic Opioid Ligands

Medicinal chemistry teams synthesizing deltorphin-derived δ-opioid ligands can use L-Alanine, N-2-pyridinyl-(9CI) as a Phe³ replacement building block to achieve a characterized Ki of 39.5 nM at the δ-opioid receptor, as documented through competitive displacement assays using [³H]DPDPE [1]. This quantitatively defined affinity enables direct SAR comparison with thiazolylalanine replacements (Ki 39.5–62.4 nM) and other heterocyclic Phe³ surrogates, providing a benchmarked scaffold for tuning receptor subtype selectivity and reducing μ/κ cross-reactivity in analgesic development programs.

HDAC6-Selective Inhibitor Development for Isoform Discrimination

Groups pursuing selective HDAC6 inhibitor design can employ the pyridylalanine substructure (derived from L-Alanine, N-2-pyridinyl-(9CI)) to construct hydroxamic acid-based inhibitors that demonstrate up to 25-fold in vitro selectivity for HDAC6 over HDAC1 [2]. This selectivity profile, confirmed by Western blot analysis of tubulin versus histone acetylation in cancer cells, translates to reduced general cytotoxicity compared to pan-HDAC inhibitors and enables synergistic combination therapy with proteasome inhibitors such as bortezomib — an application scenario directly supported by published antiproliferative synergy data.

SARS-CoV-2 Antiviral P1 Isostere Screening and Evaluation

Antiviral drug discovery programs evaluating glutamine isosteres at the P1 position of SARS-CoV-2 3CL protease inhibitors require pure, well-characterized pyridinylalanine positional isomers for reproducible SAR determination. The 3-pyridinyl-alanine P1 isostere series has established Ki benchmarks of 2.6–124 nM against 3CL-PR, with X-ray crystallographic confirmation of differential hydrogen-bonding interactions compared to 2-pyridon-3-yl-alanyl variants [3]. Procurement of the correct 2-pyridinyl isomer (L-Alanine, N-2-pyridinyl-(9CI)) enables systematic evaluation of alternative hydrogen-bonding geometries at the catalytic Cys145 residue, directly addressing resistance-mutation design strategies.

Kynurenine Pathway Modulation in Tryptophan Metabolism Research

Neuroscience researchers investigating the kynurenine pathway and serotonin homeostasis can deploy pyridylalanine analogs as TDO/TDO2 inhibitors that elevate brain tryptophan concentrations via liver enzyme suppression. Published in vivo data demonstrate that pyridylalanine positional isomers differentially modulate liver tryptophan pyrrolase activity and brain 5-HT levels at 100 mg/kg in rodent models [4]. This application requires procurement of isomerically pure 2-pyridinylalanine (CAS 122109-61-9) to avoid confounding results from mixed or misidentified positional isomers, as the 3-pyridyl isomer was shown to produce quantitatively distinct brain serotonin responses.

Application
Selection Property
Validation Focus
Peptidomimetic δ-opioid ligand design
N-2-pyridinyl-L-alanine as Phe³ replacement building block
δ-receptor binding assay context (competitive displacement)
HDAC6-selective inhibitor development
Pyridylalanine-derived hydroxamic acid scaffold
HDAC6/HDAC1 isoform selectivity endpoint
SARS-CoV-2 3CL-PR inhibitor P1 isostere screening
Positional isomer-defined hydrogen-bonding geometry
3CL-PR enzymatic and cellular antiviral activity context
Kynurenine pathway modulation research
Isomerically pure 2-pyridinylalanine TDO inhibitor
Brain tryptophan and serotonin level endpoints
Quote Request

Request a Quote for L-Alanine, N-2-pyridinyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.